N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-((3-(4-氯苯甲酰基)恶唑烷-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains an oxazolidin-2-ylmethyl group, which is a type of heterocyclic compound that can have various biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the heterocyclic oxazolidine ring and the aromatic benzo[d][1,3]dioxole ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the oxazolidine ring could be opened under acidic or basic conditions. The benzo[d][1,3]dioxole ring could undergo electrophilic aromatic substitution reactions .科学研究应用
弱氢键和结构相互作用
一项研究深入探讨了恶唑烷甲酰肼的晶体结构,揭示了对弱C-H···O和C-H···π氢键以及π-π堆积相互作用的见解。这些结构特征对于理解分子相互作用至关重要,并且可能与设计具有特定结合亲和力的化合物或阐明生物活性的结构基础有关(Nogueira等,2015)。
杂环化合物的合成
基于恶唑烷酮及其衍生物合成新型杂环化合物的研究突出了化学通用性和生成生物活性分子的潜力。这些化合物已因其生物活性而受到研究,为开发新的治疗剂奠定了基础(Tlekhusezh 等,1996)。
恶唑烷酮的N-芳基化
一项关于在室温下恶唑烷酮与(杂)芳基碘化物进行Cu催化的N-芳基化的研究指出了功能化恶唑烷酮的方法,这可能会扩大其在创建具有所需性质的化合物中的应用,以用于进一步的研究或治疗应用(Bhunia等,2022)。
抗菌剂
另一条研究途径包括恶唑烷酮作为抗菌剂的合成和评估。恶唑烷酮独特的抑制细菌蛋白质合成的作用机制为开发新的抗生素提供了一个平台,尤其是在抗生素耐药性不断上升的情况下(Zurenko等,1996)。
作用机制
未来方向
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O6/c22-15-4-2-14(3-5-15)21(28)25-7-8-29-18(25)11-24-20(27)19(26)23-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOMAKYFYBMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。